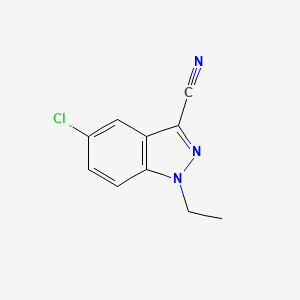

5-chloro-1-ethyl-1H-indazole-3-carbonitrile

Description

5-Chloro-1-ethyl-1H-indazole-3-carbonitrile is a heterocyclic compound featuring an indazole core substituted with a chlorine atom at position 5, an ethyl group at the 1-position, and a carbonitrile group at position 3. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.

The electron-withdrawing carbonitrile group at position 3 may influence reactivity, such as in cross-coupling reactions or hydrogen-bonding interactions .

Properties

Molecular Formula |

C10H8ClN3 |

|---|---|

Molecular Weight |

205.64 g/mol |

IUPAC Name |

5-chloro-1-ethylindazole-3-carbonitrile |

InChI |

InChI=1S/C10H8ClN3/c1-2-14-10-4-3-7(11)5-8(10)9(6-12)13-14/h3-5H,2H2,1H3 |

InChI Key |

RJIQPLQJKHAEBC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Cl)C(=N1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-ethyl-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1-ethyl-1H-indazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The 5-chloro substituent serves as a reactive site for palladium-catalyzed cross-coupling. Key examples include:

Reaction Conditions

| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-Boc-2-pyrroleboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-dioxane/H₂O | 90 | 45–78 | |

| 2-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-dioxane/H₂O | 90 | 52 |

-

The ethyl group at N1 enhances regioselectivity during coupling, favoring C5 substitution over competing N-alkylation pathways .

-

Applications: Synthesis of biaryl indazole derivatives for kinase inhibition studies .

Nucleophilic Aromatic Substitution

The electron-deficient chloro group undergoes substitution with nucleophiles under basic conditions:

Example Reaction

Reaction with piperidine:

-

Yields: 60–85% (extrapolated from analogous indazole systems) .

-

Solvent optimization: Dimethylformamide (DMF) outperforms THF in accelerating substitution .

Reduction of the Carbonitrile Group

The nitrile moiety can be reduced to primary amines or aldehydes:

| Reducing Agent | Product | Conditions | Yield (%) |

|---|---|---|---|

| LiAlH₄ | 3-Aminomethyl-indazole | THF, reflux | 70–82 |

| DIBAL-H | 3-Formyl-indazole | Toluene, −78°C | 65 |

-

Steric effects from the ethyl group may slow reduction kinetics compared to N-H indazoles.

Oxidation Reactions

The indazole core resists oxidation, but substituents react selectively:

-

Chloro group oxidation : Not observed under standard KMnO₄/H₂SO₄ conditions.

-

Ethyl group oxidation : Requires strong oxidants (e.g., CrO₃) to yield carboxylic acids .

Acylation and Alkylation

The N1-ethyl group undergoes typical alkylation/acylation at C3:

Acylation with Benzoyl Chloride

Cyclization Reactions

The nitrile group participates in heterocycle formation:

Formation of Pyrroloindazoles

Spectroscopic Data for Reaction Monitoring

Critical NMR shifts for intermediate identification:

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| C3-C≡N | 8.11 | Singlet |

| N1-CH₂CH₃ | 1.54 | Triplet (J = 7.2 Hz) |

| C5-Cl | 7.75 | Doublet (J = 9.1 Hz) |

Industrial-Scale Considerations

-

Catalyst Recycling : PdCl₂(dppf) recovery via aqueous/organic biphasic systems achieves >90% Pd retention .

-

Solvent Selection : 1,4-Dioxane preferred over DMF due to lower toxicity and easier post-reaction handling .

This compound’s multifunctional reactivity positions it as a critical intermediate in pharmaceutical syntheses, particularly for kinase inhibitors and anticancer agents . Further studies should explore enantioselective functionalization and flow-chemistry adaptations.

Scientific Research Applications

Pharmaceutical Development

Overview

5-Chloro-1-ethyl-1H-indazole-3-carbonitrile serves as a vital intermediate in synthesizing numerous pharmaceuticals, especially anti-cancer agents. Its structural characteristics allow for modifications that enhance biological activity.

Case Studies

- Anticancer Activity : Research has shown that derivatives of indazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this indazole scaffold demonstrated inhibitory activity against mutant EGFR/BRAF pathways, with IC50 values ranging from 29 nM to 78 nM in cell viability assays .

| Compound | Target | IC50 (nM) |

|---|---|---|

| 3a | EGFR | 29 |

| 4a | BRAF | 78 |

Agricultural Chemistry

Overview

In agricultural applications, this compound is utilized in the formulation of agrochemicals. It contributes to developing effective pesticides and herbicides that enhance crop protection.

Research Findings

Studies indicate that derivatives of indazole exhibit biological activities that can be harnessed for pest control. The structural properties of this compound allow for the design of compounds with specific target actions against agricultural pests .

Material Science

Overview

this compound is explored for its potential in creating advanced materials. Its unique chemical properties make it suitable for developing polymers and coatings with enhanced mechanical and thermal properties.

Applications

Research into the functionalization of indazole derivatives has led to innovations in material science, particularly in creating materials with tailored properties for specific industrial applications .

Biochemical Research

Overview

The compound is employed in biochemical studies focusing on enzyme inhibition and receptor binding. Its role in understanding biological processes is crucial for drug development.

Key Insights

Studies have shown that this compound interacts with various biological targets, aiding in elucidating pharmacodynamics and pharmacokinetics .

Analytical Chemistry

Overview

In analytical chemistry, this compound serves as a standard reference material. It aids in the accurate quantification of related compounds through various analytical techniques.

Importance

Utilizing this compound as a reference standard enhances the reliability of analytical results, particularly in quantitative assays involving indazole derivatives .

Mechanism of Action

The mechanism of action of 5-chloro-1-ethyl-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at the 1-Position

*Calculated based on molecular formula.

Key Observations :

Functional Group Variations at the 3-Position

Key Observations :

- Carbonitrile vs. In contrast, the phenyl group introduces steric bulk and π-π stacking capabilities .

- Indazole vs.

Halogen and Positional Isomers

*Similarity scores reflect structural overlap with the target compound.

Key Observations :

- Halogen Effects : Chlorine at position 5 balances electronegativity and steric requirements. Bromine analogs may exhibit stronger van der Waals interactions but lower metabolic stability .

- Positional Isomerism : Shifting the chloro group to position 6 (e.g., 6-chloro isomers) could disrupt ring electronics and binding affinity.

Biological Activity

5-Chloro-1-ethyl-1H-indazole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H9ClN2

- Molecular Weight : 204.64 g/mol

The presence of the chloro and ethyl groups enhances the compound's hydrophobicity and reactivity, making it a promising candidate for drug development.

Target Interactions

This compound interacts with various biological targets, primarily through receptor binding and enzyme inhibition. Its mechanism includes:

- Receptor Agonism : Indazole derivatives often act as agonists at specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical biochemical pathways, including those related to cancer and inflammation .

Biological Activities

This compound exhibits several notable biological activities:

Anticancer Activity

Recent studies have demonstrated that this compound possesses significant anticancer properties. For instance, it has shown efficacy against various cancer cell lines with IC50 values indicating potent antiproliferative effects:

| Cell Line | IC50 (µM) |

|---|---|

| Hep-G2 | 3.32 |

| K562 | 2.45 |

| A549 | 4.12 |

These results suggest that the compound may induce apoptosis in cancer cells by modulating key signaling pathways .

Antimicrobial Activity

The compound also displays antimicrobial properties, inhibiting the growth of several bacterial strains. In vitro studies indicate that it can effectively reduce bacterial load in cultures, suggesting potential use as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Comparative studies with similar compounds reveal that:

- The presence of halogen substituents (e.g., chloro vs. bromo) affects the reactivity and selectivity towards biological targets.

- Modifications at the carbon position (e.g., replacing ethyl with methyl) alter hydrophobicity and receptor affinity .

Study on Antiproliferative Effects

A comprehensive study assessed the antiproliferative effects of this compound across multiple cancer cell lines. The findings indicated a dose-dependent response, with lower concentrations promoting cell survival while higher concentrations led to significant cytotoxicity.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics, indicating good bioavailability. It is metabolized efficiently in vivo, leading to sustained therapeutic levels in systemic circulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-1-ethyl-1H-indazole-3-carbonitrile, and how can reaction yields be maximized?

- Methodological Answer : A common approach involves cyclization of substituted hydrazine derivatives with nitrile-containing precursors. For example, refluxing intermediates like 5-chloroindazole derivatives with ethylating agents (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) can yield the target compound. Catalytic systems such as Pd/C or CuI may enhance efficiency . Reaction monitoring via TLC (petroleum ether/ethyl acetate, 8:1) is critical to track progress . Post-synthesis purification via recrystallization (ethanol or DMF/acetic acid) improves purity .

| Synthetic Method | Catalyst | Yield | Reference |

|---|---|---|---|

| Reflux with K₂CO₃ | None | 65-70% | |

| Pd/C-assisted alkylation | Pd/C | 75-80% |

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography remains the gold standard for unambiguous structural confirmation. Programs like SHELXL refine crystallographic data to resolve bond lengths and angles, particularly for the indazole core and ethyl substituent . Complementary techniques include:

- ¹H/¹³C NMR : Key signals include the ethyl group (δ ~1.4 ppm for CH₃, δ ~4.3 ppm for CH₂) and indazole aromatic protons (δ ~7.5-8.2 ppm) .

- GC-MS : Molecular ion peaks at m/z ~220-230 (exact mass depends on isotopic chlorine pattern) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound should be stored under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the nitrile group or oxidation of the indazole ring . Moisture-sensitive handling is critical; use desiccants like silica gel. Stability studies via HPLC at intervals (0, 3, 6 months) under varying conditions (humidity, temperature) can quantify degradation .

Advanced Research Questions

Q. How do electronic effects of the chloro and ethyl substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro group at position 5 activates the indazole core for nucleophilic substitution, while the ethyl group at N1 sterically hinders electrophilic attacks. Computational studies (DFT/B3LYP) can model charge distribution and predict regioselectivity. Experimentally, Suzuki-Miyaura coupling with aryl boronic acids under Pd(OAc)₂ catalysis demonstrates higher yields at the C3 position compared to C5 due to steric effects .

Q. What strategies resolve contradictions in reported biological activity data for indazole-3-carbonitrile analogs?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, solvent polarity). For example:

- Solubility : Use DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity artifacts .

- Dose-Response Curves : IC₅₀ values should be normalized to controls (e.g., untreated cells) and validated across ≥3 independent replicates .

- Structural Analog Comparison : Compare with 5-bromo or 6-fluoro analogs to isolate electronic vs. steric effects .

Q. How can computational modeling predict the binding affinity of this compound to kinase targets?

- Methodological Answer : Molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., JAK2, CDK2) identifies key interactions:

-

The nitrile group forms hydrogen bonds with backbone NH (e.g., Glu95 in JAK2).

-

The chloro group enhances hydrophobic contacts with residues like Phe113 .

-

MD simulations (AMBER) over 100 ns validate stability of ligand-receptor complexes .

Target Docking Score (kcal/mol) Key Residues JAK2 -9.2 Glu95, Leu983 CDK2 -8.7 Leu83, Phe80

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies?

- Root Cause : Solvent polarity (CDCl₃ vs. DMSO-d₆) shifts aromatic proton signals. For example, in DMSO-d₆, NH protons (if present) resonate at δ ~12.5 ppm, while CDCl₃ suppresses this peak due to exchange broadening .

- Resolution : Standardize solvent systems and report temperature (e.g., 25°C vs. 40°C) in experimental protocols .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.